Diacetamide-D7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,2,2,2-tetradeuterio-N-(2,2,2-trideuterioacetyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3(6)5-4(2)7/h1-2H3,(H,5,6,7)/i1D3,2D3/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSBDPRIWBYHIAF-KBKLHOFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N([2H])C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diacetamide-D7: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Diacetamide-D7, a deuterated analog of diacetamide. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Chemical Properties and Structure

This compound is a stable isotope-labeled version of diacetamide, where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of diacetamide or related analytes.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-(acetyl-d3)-N-(ethanoyl-d3)acetamide-d |

| CAS Number | 33945-50-5[1] |

| Molecular Formula | C4D7NO2[1] |

| SMILES String | [2H]C([2H])([2H])C(N([2H])C(C([2H])([2H])[2H])=O)=O[1] |

Table 2: Physicochemical Properties of this compound and Diacetamide

| Property | This compound | Diacetamide (non-deuterated) |

| Molecular Weight | 108.15 g/mol [1] | 101.10 g/mol |

| Melting Point | Data not available | 75.5-76.5 °C |

| Boiling Point | Data not available | 222-223 °C |

| Isotopic Purity | ≥ 98 atom % D | Not Applicable |

| Chemical Purity | ≥ 95% | Not Applicable |

| Appearance | White crystalline powder or chunks | White crystalline powder or chunks |

| Solubility | Data not available | Soluble in water, ethanol, and ether |

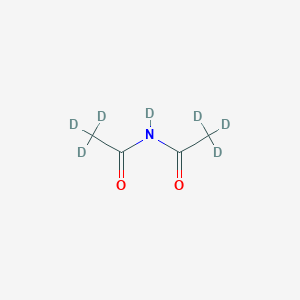

Chemical Structure

The structure of this compound consists of a central nitrogen atom bonded to two acetyl groups. In the -D7 variant, all seven hydrogen atoms of the two acetyl groups and the amine proton are replaced by deuterium atoms.

Caption: Ball-and-stick model of the this compound molecule.

Experimental Protocols

General Synthesis of Deuterated Amides

One possible synthetic route could be the reaction of deuterated acetic anhydride with deuterated ammonia, followed by a second acetylation. Another approach could involve the direct deuteration of diacetamide via hydrogen-deuterium exchange under basic or acidic conditions using a deuterium source like D2O.

Use as an Internal Standard in Quantitative Analysis

This compound is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), for the precise quantification of an analyte.[1] The general workflow for such an application is outlined below.

Caption: Workflow for using this compound as an internal standard in LC-MS analysis.

Spectroscopic Data

Table 3: Spectroscopic Data for Diacetamide (Non-deuterated)

| Spectroscopic Technique | Key Features |

| 1H NMR | A peak corresponding to the methyl protons. |

| 13C NMR | Peaks corresponding to the carbonyl and methyl carbons. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (amide) and N-H stretching. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) corresponding to the molecular weight of diacetamide. |

Note: Researchers using this compound should acquire their own spectroscopic data for confirmation of identity and purity.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantification of diacetamide or structurally related compounds in various matrices, including biological fluids and environmental samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it corrects for variations in sample preparation, injection volume, and instrument response. This leads to highly accurate and precise measurements, which are critical in pharmacokinetic studies, drug metabolism research, and clinical trials.

References

The Role of Diacetamide-D7 in Modern Analytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Diacetamide-D7, a deuterated stable isotope-labeled compound, and its critical application as an internal standard in quantitative analytical research, particularly within the realm of mass spectrometry.

Introduction: The Pursuit of Precision in Quantitative Analysis

In the landscape of drug development, pharmacokinetics, and metabolomics, the precise and accurate quantification of target analytes in complex biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a gold standard for such analyses due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be influenced by several factors, including sample preparation variability, matrix effects, and instrument fluctuations. To mitigate these variabilities, the use of a reliable internal standard is crucial. This compound, as a stable isotope-labeled analog of its non-deuterated counterpart, serves as an ideal internal standard for a range of analytical applications.

This compound: Physicochemical Properties and Specifications

This compound is the deuterium-labeled version of Diacetamide. The substitution of hydrogen atoms with deuterium results in a compound that is chemically almost identical to the unlabeled form but has a different molecular weight, allowing it to be distinguished by a mass spectrometer.

| Property | Value |

| Chemical Formula | C4D7NO2 |

| Molecular Weight | 108.15 g/mol |

| Isotopic Enrichment | Typically ≥ 98 atom % D |

| Chemical Purity | Typically ≥ 95% |

| Appearance | White crystalline powder or chunks |

| Melting Point (of Diacetamide) | 75.5-76.5 °C |

| Boiling Point (of Diacetamide) | 222-223 °C |

The Core Function: this compound as an Internal Standard

The primary application of this compound in research is as an internal standard for quantitative analysis using techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and most commonly, Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2]

The fundamental principle behind using a stable isotope-labeled internal standard like this compound is that it behaves virtually identically to the analyte of interest throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and ionization in the mass spectrometer. By adding a known amount of this compound to every sample, calibrant, and quality control sample at the beginning of the process, any loss of analyte during sample preparation or any variation in instrument response will affect both the analyte and the internal standard to the same extent. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to more accurate and precise quantification.

Experimental Protocol: A Representative LC-MS/MS Method

Materials and Reagents

-

Analyte of Interest: (e.g., a small molecule drug or metabolite)

-

Internal Standard: this compound

-

Biological Matrix: (e.g., Human Plasma)

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (H2O) - all LC-MS grade

-

Additives: Formic Acid (FA)

-

Protein Precipitation Agent: Acetonitrile with 0.1% Formic Acid

Preparation of Standard and QC Samples

-

Stock Solutions: Prepare individual stock solutions of the analyte and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of the analyte by serially diluting the stock solution with 50:50 Methanol:Water to create calibration standards.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 Methanol:Water.

-

Calibration Curve and QC Samples: Spike the appropriate amount of analyte working standard solutions into the blank biological matrix to create a calibration curve (typically 8 non-zero points). Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

Sample Preparation: Protein Precipitation

-

Aliquot 50 µL of each sample (calibrant, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound working solution to each tube and vortex briefly.

-

Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

-

LC System: A suitable UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode, depending on the analyte.

-

Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the analyte and this compound would need to be optimized.

Data Analysis

-

Integrate the peak areas of the analyte and this compound for all samples.

-

Calculate the peak area ratio (Analyte Peak Area / this compound Peak Area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Logical Relationships

The use of this compound does not directly involve biological signaling pathways. Instead, its application is based on a logical relationship within the analytical process, as depicted in the workflow diagram below. This diagram illustrates the principle of internal standardization where the internal standard acts as a constant reference to correct for variations in the measurement of the analyte.

Conclusion

This compound is a valuable tool for researchers and scientists in the field of quantitative analysis. Its role as a stable isotope-labeled internal standard is critical for achieving the high levels of accuracy and precision required in regulated bioanalysis and other demanding research applications. By compensating for the inherent variability in complex analytical workflows, this compound enables the reliable quantification of target analytes, thereby ensuring the integrity and validity of the experimental data. The principles and the representative protocol outlined in this guide provide a solid foundation for the effective implementation of this compound in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Diacetamide-D7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity assessment of Diacetamide-D7. This deuterated analog of diacetamide is a valuable internal standard for mass spectrometry-based bioanalytical studies, aiding in the accurate quantification of diacetamide in various biological matrices. This document outlines a plausible synthetic route, detailed experimental protocols, and methods for determining isotopic enrichment, all presented in a format tailored for the scientific community.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, beginning with the preparation of deuterated acetamide (Acetamide-d3), followed by its acetylation to yield the final product. This approach ensures high levels of deuterium incorporation.

Synthetic Scheme

The overall synthetic pathway is depicted below:

An In-depth Technical Guide to Diacetamide-D7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetamide-D7 is the deuterated form of diacetamide, a stable isotope-labeled compound primarily utilized as an internal standard in quantitative analytical methodologies. Its near-identical chemical and physical properties to its non-deuterated counterpart, coupled with its distinct mass difference, make it an invaluable tool for researchers in fields such as pharmacology, toxicology, and food safety. This guide provides a comprehensive overview of the physical characteristics, synthesis, and applications of this compound, with a focus on its role in mass spectrometry-based quantification.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of Diacetamide and this compound

| Property | Diacetamide (Unlabeled) | This compound | Source(s) |

| Chemical Formula | C₄H₇NO₂ | C₄D₇NO₂ | [2] |

| Molecular Weight | 101.10 g/mol | ~108.15 g/mol | [3] |

| CAS Number | 625-77-4 | 33945-50-5 | [3] |

| Appearance | White crystalline powder or chunks | White crystalline solid | [1] |

| Melting Point | 75.5-76.5 °C | Not specified (expected to be similar to unlabeled) | |

| Boiling Point | 222-223 °C | Not specified (expected to be similar to unlabeled) | |

| Solubility | Soluble in water, ethanol, and ether | Not specified (expected to be similar to unlabeled) | |

| Isotopic Enrichment | Not Applicable | ≥98 atom % D |

Synthesis of this compound

The synthesis of deuterated compounds like this compound typically involves the use of deuterated starting materials in established chemical reactions. A plausible synthetic route for this compound involves the acylation of a deuterated amine with a deuterated acetylating agent.

Spectroscopic Characterization

While specific spectra for this compound are not widely published, the spectra of unlabeled diacetamide provide a basis for understanding its structural features. The primary differences in the spectra of this compound would be the absence of proton signals in ¹H NMR (except for any residual protons) and the characteristic shifts and couplings associated with deuterium in ¹³C NMR. The mass spectrum will show a molecular ion peak corresponding to its higher mass.

Table 2: Spectroscopic Data for Unlabeled Diacetamide

| Spectroscopic Technique | Key Features | Source(s) |

| ¹H NMR | Signals corresponding to the methyl protons and the amine proton. | |

| ¹³C NMR | Resonances for the carbonyl carbon and the methyl carbon. | |

| FT-IR | Characteristic peaks for N-H, C=O (amide), and C-H bonds. | |

| Mass Spectrometry | Molecular ion peak (m/z) and fragmentation pattern corresponding to the structure of diacetamide. |

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis

This compound is frequently employed as an internal standard for the quantification of analytes in complex matrices, such as food or biological samples. Its use helps to correct for variations in sample preparation, injection volume, and instrument response. The following is a generalized protocol for the use of this compound in a typical LC-MS/MS workflow.

Detailed Steps:

-

Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration.

-

Sample Preparation:

-

Homogenize the sample matrix (e.g., food product, biological fluid).

-

To a known aliquot of the homogenized sample, add a precise volume of the this compound internal standard working solution.

-

Perform solvent extraction to isolate the analyte and the internal standard from the sample matrix.

-

Further clean up the extract using techniques like Solid Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Inject the cleaned-up sample extract into an LC-MS/MS system.

-

The liquid chromatography (LC) step separates the analyte and this compound from other components in the extract.

-

The tandem mass spectrometry (MS/MS) system is set up to monitor specific precursor-to-product ion transitions for both the analyte and this compound.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas of the analyte and this compound from the resulting chromatograms.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Determine the concentration of the analyte in the unknown sample by comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

Logical Relationships in Quantitative Analysis

The use of an internal standard like this compound is based on the principle that any experimental variations will affect both the analyte and the internal standard to the same extent, thus keeping their response ratio constant.

Conclusion

This compound is a critical tool for ensuring accuracy and precision in quantitative analytical chemistry. Its role as a stable isotope-labeled internal standard allows for the reliable determination of trace amounts of analytes in complex matrices by compensating for experimental variability. This technical guide provides researchers, scientists, and drug development professionals with the fundamental knowledge of its physical characteristics and a practical framework for its application in robust analytical methodologies.

References

Diacetamide-D7 (CAS: 33945-50-5): A Technical Guide for Advanced Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Diacetamide-D7 (CAS: 33945-50-5), a deuterated stable isotope-labeled analog of Diacetamide. Primarily utilized as an internal standard in analytical chemistry, this compound is an indispensable tool for enhancing the accuracy and precision of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS). This document details its physicochemical properties, outlines its principal applications in pharmacokinetic and metabolic stability studies, and provides comprehensive experimental protocols for its use.

Introduction

This compound is the deuterium-labeled version of Diacetamide, where seven hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but has a higher molecular weight. This mass difference allows for its use as an ideal internal standard in mass spectrometry-based assays. The near-identical physicochemical properties ensure that this compound co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression, thereby providing reliable quantification.

Physicochemical Properties

A clear distinction in molecular weight between the deuterated and non-deuterated forms of Diacetamide allows for their differentiation in mass spectrometric analysis. The physical properties of both compounds are summarized below for comparative purposes.

Table 1: Physicochemical Properties of this compound and Diacetamide

| Property | This compound | Diacetamide |

| CAS Number | 33945-50-5[1] | 625-77-4[2] |

| Molecular Formula | C₄D₇NO₂[1] | C₄H₇NO₂[2] |

| Molecular Weight | 108.15 g/mol [1] | 101.10 g/mol |

| Appearance | Solid | White crystalline powder or chunks |

| Melting Point | 75.5-76.5 °C (lit.) | 75.5-76.5 °C (lit.) |

| Boiling Point | 222-223 °C (lit.) | 222-223.5 °C (lit.) |

| Isotopic Enrichment | ≥98 atom % D | Not Applicable |

| Chemical Purity | ≥95% | Not specified |

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for the quantification of Diacetamide or structurally related analytes in various biological matrices. Its use is particularly critical in preclinical and clinical drug development for pharmacokinetic (PK) and in vitro metabolic stability studies.

Quantitative Analysis by LC-MS

In LC-MS, an internal standard is crucial for correcting for the variability inherent in the analytical process, including sample extraction, injection volume, and ionization efficiency. By adding a known amount of this compound to samples, the ratio of the analyte's peak area to the internal standard's peak area can be used to accurately determine the analyte's concentration.

Metabolic Stability Assays

Deuteration of a drug molecule can sometimes alter its metabolic profile, a phenomenon known as the "kinetic isotope effect." While this compound is primarily used as a standard, the principles of its use are central to studies that investigate the metabolic stability of deuterated drug candidates. These studies help in understanding how a drug is metabolized and can guide the design of more stable and effective therapeutics.

Experimental Protocols

The following are detailed methodologies for the application of this compound as an internal standard in a typical LC-MS workflow and an in vitro metabolic stability assay.

Protocol for Quantitative Analysis of Diacetamide in Plasma using LC-MS/MS

This protocol outlines the steps for quantifying Diacetamide in a plasma sample using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve Diacetamide in a suitable solvent (e.g., methanol).

- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.

- Working Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Prepare a working internal standard solution at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample, add 10 µL of the this compound internal standard working solution.

- Vortex briefly.

- Add 300 µL of cold acetonitrile to precipitate proteins.

- Vortex for 1 minute.

- Centrifuge at 10,000 rpm for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

- LC Column: C18 reverse-phase column.

- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 10 µL.

- Mass Spectrometry: Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

- MRM Transitions:

- Diacetamide: [M+H]⁺ > fragment ion (e.g., m/z 102.1 > 60.1)

- This compound: [M+H]⁺ > fragment ion (e.g., m/z 109.1 > 64.1)

4. Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of Diacetamide to this compound against the concentration of the calibration standards.

- Determine the concentration of Diacetamide in the plasma samples from the calibration curve.

Protocol for In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol describes a typical procedure to assess the metabolic stability of a compound where this compound could be used as an internal standard for the quantification of the parent compound.

1. Reagents and Solutions:

- Human Liver Microsomes (HLM)

- NADPH regenerating system

- Phosphate buffer (pH 7.4)

- Test compound stock solution

- This compound internal standard solution

- Acetonitrile (for quenching)

2. Incubation Procedure:

- Pre-warm the HLM and phosphate buffer to 37°C.

- In a microcentrifuge tube, add the HLM and phosphate buffer.

- Add the test compound to initiate the reaction (final concentration, e.g., 1 µM).

- Pre-incubate for 5 minutes at 37°C.

- Initiate the metabolic reaction by adding the NADPH regenerating system.

- At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

- Quench the reaction by adding the aliquot to cold acetonitrile containing this compound as the internal standard.

3. Sample Analysis:

- Centrifuge the quenched samples to pellet the precipitated protein.

- Analyze the supernatant using the LC-MS/MS method described in section 4.1.

4. Data Analysis:

- Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

- Plot the natural logarithm of the percentage of parent compound remaining versus time.

- Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

- Calculate the intrinsic clearance (CLint).

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for quantitative analysis using an internal standard.

Caption: Workflow for an in vitro metabolic stability assay.

Safety and Handling

Diacetamide (Unlabeled):

-

Hazard Statements: May cause eye, skin, and respiratory tract irritation. The toxicological properties have not been fully investigated.

-

Precautionary Statements: Handle with care. Avoid contact with skin and eyes. Use in a well-ventilated area.

-

Personal Protective Equipment: Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.

This compound:

-

A specific Material Safety Data Sheet (MSDS) for this compound should be consulted before use. As a deuterated analog, it is expected to have a similar toxicological profile to Diacetamide. However, specific handling and storage recommendations from the supplier should be followed.

-

Storage: Store at room temperature in a dry place. Keep the container tightly closed when not in use.

Conclusion

This compound (CAS: 33945-50-5) is a critical analytical tool for researchers in the pharmaceutical and life sciences industries. Its utility as an internal standard in LC-MS assays ensures the generation of high-quality, reliable quantitative data, which is fundamental for the progression of drug discovery and development programs. The protocols and information provided in this guide serve as a comprehensive resource for the effective application of this compound in the laboratory.

References

The Indispensable Role of Stable Isotope Labeled Compounds in Modern Analytics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stable isotope labeled (SIL) compounds have become a cornerstone of modern analytical science, offering unparalleled precision and accuracy in the quantification and characterization of molecules in complex biological and chemical systems. By replacing atoms with their heavier, non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), researchers can create internal standards and tracers that are chemically identical to the analyte of interest but distinguishable by mass spectrometry. This technical guide provides a comprehensive overview of the fundamental principles, key methodologies, and diverse applications of stable isotope labeling in analytics. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the power of SIL compounds for robust and reliable quantitative analysis.

Introduction: The Power of Isotopic Distinction

Stable isotopes are atoms that contain the same number of protons but a different number of neutrons than the most common form of an element.[1] This difference in neutron number results in a greater atomic mass but does not significantly alter the chemical properties of the atom.[1] This subtle yet powerful distinction is the foundation of stable isotope labeling in analytical chemistry.

The primary advantage of using SIL compounds is their ability to serve as ideal internal standards in mass spectrometry-based quantification.[2] By introducing a known quantity of a SIL analog of the target analyte into a sample at the earliest stage of analysis, any subsequent sample loss or variability during extraction, purification, and ionization will affect both the labeled and unlabeled compounds equally.[3] This preserves the ratio between the analyte and the internal standard, allowing for highly accurate and precise quantification, a technique known as isotope dilution mass spectrometry (IDMS) .[4]

The applications of SIL compounds are vast and continue to expand, playing critical roles in:

-

Pharmacokinetics and Drug Metabolism (DMPK): Tracing the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

-

Proteomics: Quantifying changes in protein expression levels between different biological states.

-

Metabolomics: Elucidating metabolic pathways and measuring metabolic flux.

-

Environmental and Food Science: Detecting and quantifying contaminants and nutrients.

This guide will delve into the core principles of stable isotope labeling, provide detailed experimental protocols for key applications, present quantitative data in structured formats, and illustrate complex workflows and pathways using diagrams.

Core Principles and Methodologies

The utility of stable isotope labeling hinges on the ability to introduce isotopes into molecules and subsequently differentiate between the labeled and unlabeled forms. The most commonly used stable isotopes in analytical chemistry are deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).

Synthesis of Stable Isotope Labeled Compounds

The incorporation of stable isotopes into organic molecules can be achieved through two primary methods:

-

Direct Synthesis: Utilizing commercially available starting materials that are already enriched with the desired isotope. This approach allows for precise control over the location and number of isotopic labels within the molecule.

-

Hydrogen-Deuterium Exchange: For deuterium labeling, this method involves exchanging hydrogen atoms with deuterium from a deuterium-rich source, such as heavy water (D₂O).

Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a gold-standard technique for quantitative analysis that relies on the addition of a known amount of a SIL internal standard to a sample. The fundamental principle is that the SIL internal standard behaves identically to the endogenous analyte throughout the analytical process. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, the concentration of the analyte can be accurately determined.

Caption: General workflow of Isotope Dilution Mass Spectrometry (IDMS).

Applications in Drug Development

Stable isotope labeling is an indispensable tool in the pharmaceutical industry, from early discovery through clinical development.

Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies

Deuterium labeling is a powerful strategy to modulate the metabolic properties of drug candidates. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) where the cleavage of a C-D bond by metabolic enzymes, such as cytochrome P450s, is slower. This can result in:

-

Reduced metabolic clearance: The drug is eliminated from the body more slowly.

-

Increased half-life: The drug remains at therapeutic concentrations for a longer period.

-

Enhanced bioavailability: A greater proportion of the administered dose reaches systemic circulation.

-

Altered metabolite profiles: The formation of undesirable or toxic metabolites can be reduced.

The impact of deuteration on pharmacokinetic parameters is clearly demonstrated in comparative studies.

| Parameter | Deutetrabenazine (Deuterated) | Tetrabenazine (Non-Deuterated) | Fold Change | Reference |

| Active Metabolites | ||||

| AUC₀₋ᵢₙf (ng·h/mL) | 283.0 | 107.0 | 2.64 | |

| Cₘₐₓ (ng/mL) | 24.9 | 30.1 | 0.83 | |

| t₁/₂ (h) | 9.4 | 4.5 | 2.09 |

Table 1: Comparative Pharmacokinetic Parameters of Deutetrabenazine and Tetrabenazine Active Metabolites (Single Dose).

Objective: To compare the pharmacokinetic profiles of a non-deuterated compound and its deuterated analog in rats.

Methodology:

-

Animal Dosing: Administer a single oral dose of the non-deuterated or deuterated compound to separate groups of rats. A crossover design with a washout period can also be employed.

-

Blood Sampling: Collect blood samples via a suitable route (e.g., tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the parent drug and any major metabolites.

-

Use a different stable isotope-labeled analog as the internal standard for the analysis of both the deuterated and non-deuterated compounds.

-

Prepare plasma samples for analysis (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

Analyze the samples using the validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂, CL/F) from the plasma concentration-time data.

-

Perform statistical comparisons of the pharmacokinetic parameters between the two groups.

-

Caption: Experimental workflow for a comparative in vivo pharmacokinetic study.

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling technique used to quantify relative differences in protein abundance between two or more cell populations. In SILAC, cells are cultured in media where natural ("light") essential amino acids (typically arginine and lysine) are replaced with their "heavy" stable isotope-labeled counterparts (e.g., ¹³C₆-arginine and ¹³C₆,¹⁵N₂-lysine).

After several cell divisions, the heavy amino acids are fully incorporated into the proteome of the "heavy" cell population. The "heavy" and "light" cell populations can then be subjected to different experimental conditions. The two populations are then mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry. Since the heavy and light peptides are chemically identical, they co-elute during liquid chromatography, but are distinguishable by their mass difference in the mass spectrometer. The ratio of the signal intensities of the heavy and light peptides provides a precise measure of the relative abundance of the corresponding protein.

| Protein | Gene Name | H/L Ratio | H/L Normalized Ratio | -log(p-value) | Regulation |

| 14-3-3 protein beta/alpha | YWHAB | 0.98 | 0.99 | 1.35 | Unchanged |

| Heat shock protein HSP 90-alpha | HSP90AA1 | 1.05 | 1.06 | 0.87 | Unchanged |

| Vimentin | VIM | 2.15 | 2.17 | 4.52 | Upregulated |

| E-cadherin | CDH1 | 0.45 | 0.46 | 5.12 | Downregulated |

Table 2: Example of a SILAC quantitative proteomics results table.

Objective: To quantify changes in protein expression in response to a specific treatment.

Methodology:

-

Cell Culture and Labeling:

-

Culture one population of cells in "light" SILAC medium containing natural arginine and lysine.

-

Culture a second population of cells in "heavy" SILAC medium containing ¹³C₆-¹⁵N₄-arginine and ¹³C₆-¹⁵N₂-lysine.

-

Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five doublings.

-

-

Experimental Treatment:

-

Treat one cell population (e.g., the "heavy" cells) with the experimental stimulus.

-

Treat the other cell population (e.g., the "light" cells) with a vehicle control.

-

-

Sample Pooling and Protein Extraction:

-

Harvest and count the cells from both populations.

-

Mix the "light" and "heavy" cell populations in a 1:1 ratio.

-

Lyse the combined cell pellet and extract the proteins.

-

-

Protein Digestion:

-

Digest the protein mixture into peptides using an appropriate protease (e.g., trypsin).

-

-

LC-MS/MS Analysis:

-

Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

-

-

Data Analysis:

-

Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the heavy-to-light (H/L) ratios for each peptide.

-

Combine peptide ratios to determine the relative abundance of the corresponding proteins.

-

References

Diacetamide-D7: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Diacetamide-D7, a deuterated isotopologue of Diacetamide. The information presented is intended to support safe handling, storage, and use in research and development settings. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from the SDS of the parent compound, Diacetamide, along with specific information for the deuterated form where available.

Chemical and Physical Properties

This compound is the deuterium-labeled version of Diacetamide.[1] While specific physical property data for the D7 variant is scarce, the properties of the non-deuterated Diacetamide provide a close approximation.

| Property | Value | Source |

| Chemical Name | This compound | CDN Isotopes |

| CAS Number | 33945-50-5 | CDN Isotopes |

| Molecular Formula | C4D7NO2 | MedchemExpress |

| Molecular Weight | 108.15 g/mol | CDN Isotopes, MedchemExpress |

| Appearance | White crystalline powder or chunks | [2] |

| Melting Point | 75.5-76.5 °C (lit.) (for Diacetamide) | [3][4] |

| Boiling Point | 222-223 °C (lit.) (for Diacetamide) | [3] |

| Isotopic Enrichment | 98 atom % D | CDN Isotopes |

| Chemical Purity | min. 95% | CDN Isotopes |

Hazard Identification and Safety Precautions

The toxicological properties of this compound have not been fully investigated. Therefore, precautions should be taken based on the known hazards of the parent compound, Diacetamide.

Potential Health Effects:

-

Eye Contact: May cause eye irritation.

-

Skin Contact: May cause skin irritation.

-

Ingestion: May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.

-

Inhalation: May cause respiratory tract irritation.

Recommended Personal Protective Equipment (PPE):

| Protection Type | Specification | Source |

| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | |

| Skin Protection | Wear appropriate gloves to prevent skin exposure. | |

| Clothing | Wear appropriate protective clothing to minimize contact with skin. | |

| Respiratory Protection | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |

Handling, Storage, and Disposal

Proper handling and storage are crucial for maintaining the integrity and safety of this compound.

Handling and Storage Workflow

Caption: General workflow for handling, storage, and disposal of this compound.

Storage Conditions:

-

Store in a cool, dry place.

-

Keep the container tightly closed when not in use.

-

Recommended storage at room temperature.

-

The compound is stable if stored under recommended conditions. After three years, it should be re-analyzed for chemical purity before use.

Incompatible Materials:

-

Strong oxidizing agents.

Hazardous Decomposition Products:

-

Nitrogen oxides, carbon monoxide, carbon dioxide, nitrogen.

Emergency Procedures

In case of exposure or a spill, follow these first aid and accidental release measures.

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Eyes | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid. | |

| Skin | Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | |

| Ingestion | Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. | |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

Accidental Release Measures (Spills/Leaks):

-

Use proper personal protective equipment as indicated in Section 2.

-

Clean up spills immediately.

-

Sweep up the material and place it into a suitable container for disposal.

-

Avoid generating dusty conditions.

-

Provide ventilation.

Emergency Response Decision Tree

References

Diacetamide-D7: A Technical Guide to Commercial Availability and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Diacetamide-D7, a deuterated analog of diacetamide. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require this stable isotope-labeled compound for their work. This document outlines key suppliers, provides a plausible synthetic methodology, and details its primary application as an internal standard in quantitative mass spectrometry.

Commercial Availability of this compound

This compound is readily available from several reputable suppliers of stable isotope-labeled compounds. The following table summarizes the offerings from various vendors, providing key quantitative data to facilitate comparison and procurement.

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity | Available Quantities & Pricing |

| C/D/N Isotopes | D-5706 | 33945-50-5 | (CD₃CO)₂ND | 108.15 | ≥98 atom % D | ≥95% | 0.1 g (US |

| MedchemExpress | HY-W130303S | 33945-50-5 | C₄D₇NO₂ | 108.15 | Not specified | Not specified | 2.5 mg (US$145)[2] |

| LGC Standards | CDN-D-5706 | 33945-50-5 | C₄D₇NO₂ | 108.147 | 98 atom % D | min 95% | 0.1 g, 0.25 g (Price on request)[3] |

| Clearsynth | CS-C-01863 | 33945-50-5 | C₄D₇NO₂ | 108.09 | Not specified | Not specified | Price on request[4] |

| Analytical Standard Solutions (A2S) | D612 | 33945-50-5 | C₄D₇NO₂ | 108.15 | Not specified | Not specified | Price on request[5] |

Proposed Synthesis of this compound

While specific proprietary synthesis methods are not publicly disclosed by manufacturers, a plausible and efficient method for the preparation of this compound involves the acylation of a deuterated amine with a deuterated acetylating agent. A common approach in isotope chemistry is to start from readily available deuterated precursors. The following protocol outlines a representative synthesis.

Experimental Protocol: Synthesis via Acylation

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: Deuterated ammonia (ND₃) is carefully introduced into a suitable aprotic solvent, such as anhydrous tetrahydrofuran (THF).

-

Acylation: A stoichiometric excess of deuterated acetic anhydride ((CD₃CO)₂O) is added dropwise to the cooled solution of deuterated ammonia in THF. The reaction is exothermic and should be controlled by external cooling.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) to observe the formation of the product.

-

Workup and Purification: Upon completion, the reaction mixture is quenched with D₂O. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Application as an Internal Standard in Mass Spectrometry

A primary application of this compound is its use as an internal standard in quantitative mass spectrometry-based assays, such as in proteomics or drug metabolism studies. Due to its identical chemical properties to the non-deuterated form but different mass, it can be spiked into a sample at a known concentration to correct for variations in sample preparation and instrument response.

Experimental Protocol: Quantitative Analysis using this compound as an Internal Standard

-

Sample Preparation: The biological or environmental sample containing the analyte of interest (unlabeled diacetamide) is prepared. This may involve cell lysis, protein precipitation, or extraction.

-

Spiking of Internal Standard: A known amount of this compound is added to the prepared sample.

-

Analyte Extraction: The analyte and the internal standard are co-extracted from the sample matrix. This can be achieved through liquid-liquid extraction or solid-phase extraction.

-

Derivatization (Optional): If necessary, the analyte and internal standard are derivatized to improve their chromatographic properties or ionization efficiency.

-

LC-MS/MS Analysis: The extracted sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The analyte and the internal standard are separated by chromatography and then detected by the mass spectrometer.

-

Data Analysis: The peak areas of the analyte and the internal standard are measured from the chromatograms. A calibration curve is generated using known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the sample is determined by comparing the ratio of the analyte peak area to the internal standard peak area against the calibration curve.

References

Diacetamide-D7: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Diacetamide-D7, a deuterated isotopologue of diacetamide, for researchers, scientists, and professionals in drug development. This document outlines the molecule's key physicochemical properties and provides a general framework for its analysis.

Core Molecular Data

This compound is a stable, isotopically labeled version of diacetamide, where seven hydrogen atoms have been replaced with deuterium. This labeling makes it a valuable tool in various research applications, particularly as an internal standard for mass spectrometry-based quantitative analysis.

A summary of the key quantitative data for this compound is presented in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C4D7NO2 | [1][2] |

| Molecular Weight | 108.15 g/mol | [1][2] |

| Isotopic Enrichment | 98 atom % D | [1] |

| Chemical Purity | min. 95% |

Synthesis and Analysis

The analysis of this compound and other isotopically labeled compounds typically follows a standardized workflow to confirm its identity and purity. This generally involves high-resolution analytical techniques. A logical workflow for the characterization of this compound is depicted below.

Experimental Considerations

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the molecular weight of this compound and determining its isotopic enrichment. The mass difference between the deuterated and non-deuterated species allows for accurate quantification of the deuterium incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure of this compound. The absence of signals in the 1H NMR spectrum at positions corresponding to the deuterated sites, coupled with the corresponding 13C signals, provides definitive structural evidence.

Chromatography (GC/LC): Gas chromatography (GC) or liquid chromatography (LC) coupled with an appropriate detector is employed to assess the chemical purity of the compound, separating it from any starting materials or byproducts from the synthesis.

This technical guide provides a foundational understanding of this compound for its effective application in a research setting. For specific applications, further validation and optimization of analytical methods may be required.

References

Navigating the Deuterium Frontier: An In-depth Technical Guide to the Storage and Handling of Deuterated Compounds

For Researchers, Scientists, and Drug Development Professionals

Deuterated compounds, where one or more hydrogen atoms are strategically replaced by their stable, heavier isotope deuterium, have become indispensable tools in modern research and pharmaceutical development. This substitution can significantly alter a molecule's metabolic fate, offering a powerful strategy to enhance pharmacokinetic profiles and improve therapeutic outcomes. However, the unique properties of these isotopically labeled compounds demand specialized storage and handling protocols to maintain their chemical and isotopic integrity. This guide provides a comprehensive overview of best practices, stability testing methodologies, and critical considerations for working with deuterated compounds.

Core Principles of Storage and Handling

The primary challenges in preserving the integrity of deuterated compounds lie in their susceptibility to hygroscopicity, isotopic exchange, and sensitivity to light and temperature. Adherence to the following principles is paramount to mitigate these risks.

Atmosphere and Moisture Control: Many deuterated compounds are hygroscopic, readily absorbing moisture from the atmosphere.[] This can lead to chemical degradation and, more critically, isotopic dilution through hydrogen-deuterium (H-D) exchange.[] Therefore, it is imperative to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon. When not in use, containers should be tightly sealed and stored in a desiccator. For highly sensitive applications, the use of single-use ampoules is recommended to prevent contamination from repeated use of the same bottle.

Temperature Regulation: The chemical stability of deuterated compounds is often temperature-dependent.[2] To minimize degradation, storage at reduced temperatures is generally recommended. For many solid, powdered small molecules, storage at 2-8°C or -20°C is standard for long-term preservation.[2] However, it is crucial to allow the container to warm to room temperature before opening to prevent condensation, which can introduce moisture.[2] Always refer to the manufacturer's specific storage recommendations, as some deuterated solvents should not be frozen.

Light Protection: Exposure to light, particularly UV radiation, can catalyze the degradation of photosensitive compounds. It is essential to store such deuterated compounds in amber vials or other light-protecting containers.

Container Integrity: Storage vials should be tightly sealed to prevent the ingress of moisture and atmospheric oxygen. For solutions, vials with PTFE-lined caps are recommended to ensure a tight seal and prevent leaching of contaminants from the cap.

Stability of Deuterated Compounds

While deuterium is a stable isotope and does not undergo radioactive decay, the chemical stability of a deuterated molecule can be influenced by the same environmental factors as its non-deuterated counterpart. The primary degradation pathway of concern is hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen from sources like atmospheric moisture or residual water in solvents.

Isotopic Scrambling and H-D Exchange

Isotopic scrambling refers to the randomization of isotopes within a molecule, leading to a distribution of isotopologues. In the context of deuterated compounds, this most commonly occurs through H-D exchange, particularly at labile sites such as -OH, -NH, and -SH groups. The risk of H-D exchange is heightened in the presence of protic solvents, acids, or bases, and at elevated temperatures.

Key considerations to minimize H-D exchange include:

-

Solvent Choice: Use anhydrous, deuterated solvents for preparing solutions.

-

pH Control: Avoid strongly acidic or basic conditions unless required for a specific experimental purpose.

-

Glassware Preparation: Thoroughly dry all glassware in an oven and cool in a desiccator before use.

Data Presentation: Storage Conditions and Stability Data

The following tables summarize recommended storage conditions for various classes of deuterated compounds and present comparative stability data.

Table 1: Recommended Storage Conditions for Deuterated Compounds

| Compound Class | Recommended Temperature | Relative Humidity (RH) | Light Protection | Additional Notes |

| General Small Molecules (Solid) | 2-8°C or -20°C for long-term storage | < 40% (Dry Place) | Amber vials or opaque containers | Allow to equilibrate to room temperature before opening. |

| Deuterated Solvents (e.g., Chloroform-d) | -5°C to 5°C | N/A (sealed container) | Amber glass bottles | May contain stabilizers (e.g., silver foil). Check for acidity upon prolonged storage. |

| Deuterated APIs | As per non-deuterated analogue, often 2-8°C or controlled room temperature (20-25°C) | As per non-deuterated analogue, often 60% ± 5% RH for long-term studies | Required if photosensitive | Stability studies should be conducted according to ICH guidelines. |

Table 2: Comparative Metabolic Stability of Deuterated vs. Non-Deuterated Drugs

| Drug | Deuterated Analog | Key Parameter | Change Observed | Species/System |

| Tetrabenazine | Deutetrabenazine | Half-life of active metabolites | Longer half-life | Humans |

| Alogliptin | d3-Alogliptin | In vitro metabolic stability | 1.5-fold increase | Human liver microsomes |

| Ivacaftor | CTP-656 | In vitro metabolic stability | Markedly enhanced stability and exposure | In vitro / Preclinical |

| Roflumilast | d3-Roflumilast | In vitro metabolic stability | 2.5-fold increase | Human liver microsomes |

Experimental Protocols

Detailed methodologies are crucial for assessing the stability and purity of deuterated compounds. The following sections provide protocols for key experiments.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of a deuterated drug substance under stress conditions, as recommended by ICH guidelines. This information is vital for developing stability-indicating analytical methods.

Methodology:

-

Acid Hydrolysis:

-

Dissolve the deuterated compound in a suitable solvent (e.g., acetonitrile/water).

-

Add 0.1 M hydrochloric acid.

-

Heat the solution at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M sodium hydroxide.

-

Analyze by LC-MS.

-

-

Base Hydrolysis:

-

Dissolve the deuterated compound in a suitable solvent.

-

Add 0.1 M sodium hydroxide.

-

Heat the solution at 60°C for 24 hours.

-

Neutralize the solution with 0.1 M hydrochloric acid.

-

Analyze by LC-MS.

-

-

Oxidative Degradation:

-

Dissolve the deuterated compound in a suitable solvent.

-

Add 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours.

-

Analyze by LC-MS.

-

-

Thermal Degradation:

-

Place the solid deuterated compound in a controlled oven at 80°C for 48 hours.

-

Dissolve the stressed solid in a suitable solvent.

-

Analyze by LC-MS.

-

-

Photostability:

-

Expose the solid or solution of the deuterated compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Analyze by LC-MS.

-

Protocol 2: Quantification of Isotopic Purity by NMR Spectroscopy

Objective: To determine the isotopic enrichment and identify the positions of deuterium labeling in a compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the deuterated compound.

-

Dissolve the compound in a high-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration suitable for NMR analysis.

-

Add a known amount of an internal standard for quantitative analysis.

-

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the residual proton signals at the sites of deuteration and compare them to the integral of a non-deuterated signal within the same molecule or the internal standard.

-

The percentage of deuteration at a specific site can be calculated from the reduction in the integral value.

-

-

²H NMR Acquisition:

-

Acquire a ²H (Deuterium) NMR spectrum.

-

This will directly show signals for the deuterium atoms, confirming their positions in the molecule.

-

The relative integrals of the deuterium signals can be used to confirm the distribution of deuterium.

-

Protocol 3: Assessment of Isotopic Scrambling by Mass Spectrometry

Objective: To detect and quantify the extent of isotopic scrambling (H-D exchange) in a deuterated compound using high-resolution mass spectrometry (HRMS).

Methodology:

-

Sample Preparation:

-

Prepare a solution of the deuterated compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Mass Spectrometry Analysis:

-

Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

-

Acquire a full scan mass spectrum in the appropriate ionization mode (positive or negative).

-

-

Data Analysis:

-

Examine the isotopic pattern of the molecular ion.

-

The presence of ions with masses corresponding to the replacement of one or more deuterium atoms with hydrogen (M-1, M-2, etc., relative to the fully deuterated parent) indicates H-D exchange.

-

Calculate the relative abundance of each isotopologue to quantify the extent of scrambling.

-

Mandatory Visualizations

Caption: Factors influencing the stability of deuterated compounds.

Caption: Workflow for a forced degradation study.

Caption: Analytical methods for assessing isotopic integrity.

References

The Kinetic Isotope Effect in Deuterated Compounds: A Technical Guide for Researchers

An in-depth exploration of the principles, applications, and measurement of the kinetic isotope effect (KIE) with a focus on deuterated compounds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this powerful mechanistic tool.

The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing insight into the rate-determining steps and the nature of transition states. This phenomenon, observed when an atom in a reactant is replaced by one of its isotopes, results in a change in the reaction rate. The most pronounced KIEs are typically observed with the substitution of hydrogen (¹H) for its heavier, stable isotope, deuterium (²H or D), due to the significant relative mass difference. This guide delves into the core principles of the KIE in deuterated compounds, its measurement, and its critical role in modern drug discovery and development.

Core Principles of the Kinetic Isotope Effect with Deuterated Compounds

The foundation of the kinetic isotope effect lies in the differences in the zero-point vibrational energies (ZPE) of chemical bonds. A chemical bond is not static but vibrates at a specific frequency. According to quantum mechanics, even at absolute zero, a molecule possesses a minimum amount of vibrational energy, known as the zero-point energy.

The ZPE of a bond is dependent on its vibrational frequency, which in turn is influenced by the masses of the atoms forming the bond. A bond containing a heavier isotope, such as a carbon-deuterium (C-D) bond, will have a lower vibrational frequency and consequently a lower ZPE compared to the corresponding carbon-hydrogen (C-H) bond.[1][2] This is because the heavier deuterium atom moves more slowly in the vibrational motion.

For a chemical reaction to occur, a certain amount of energy, the activation energy (Ea), must be supplied to reach the transition state. Since the C-D bond starts from a lower energy level (lower ZPE), more energy is required to reach the transition state where the bond is cleaved, resulting in a higher activation energy for the deuterated compound compared to its non-deuterated counterpart.[2] Consequently, the rate of a reaction involving the cleavage of a C-D bond is typically slower than that of a C-H bond.[3][4]

Primary Kinetic Isotope Effect (PKIE)

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. For deuterated compounds, this means the C-D bond cleavage is the slowest step. The magnitude of the PKIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD), i.e., kH/kD. For C-H bond cleavage, typical primary deuterium KIEs range from 2 to 8 at room temperature. A kH/kD value greater than 1.5 is generally considered indicative of a primary kinetic deuterium isotope effect where C-H(D) bond breaking occurs in the rate-determining step.

Secondary Kinetic Isotope Effect (SKIE)

A secondary kinetic isotope effect occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. SKIEs are generally smaller than PKIEs, with kH/kD values typically between 1 and 1.5. They arise from changes in the vibrational environment of the C-D bond between the ground state and the transition state. SKIEs are further classified based on the position of the deuterium substitution relative to the reaction center:

-

α-SKIE: The deuterium is attached to the carbon atom undergoing a change in hybridization. For example, in an SN1 reaction, the hybridization of the carbon atom changes from sp³ in the reactant to sp² in the carbocation intermediate.

-

β-SKIE: The deuterium is on a carbon atom adjacent to the reaction center.

Quantitative Data on Kinetic Isotope Effects

The magnitude of the KIE provides valuable information about the transition state of a reaction. The following tables summarize representative quantitative data for primary and secondary deuterium KIEs in various organic reactions.

| Reaction Type | Substrate | Reagent/Conditions | kH/kD | Reference(s) |

| E2 Elimination | 2-Phenylethyl bromide | Ethoxide in ethanol | 7.1 | |

| Free Radical Bromination | Toluene | N-Bromosuccinimide | 4.9 | |

| Hydride Transfer | Glycerol-3-phosphate | Glycerol-3-phosphate dehydrogenase (wild-type) | 1.5 | |

| Hydride Transfer | Glycerol-3-phosphate | Glycerol-3-phosphate dehydrogenase (N270A mutant) | 3.1 |

Table 1: Representative Primary Deuterium Kinetic Isotope Effects (kH/kD)

| Reaction Type | Substrate Position of Deuteration | Reagent/Conditions | kH/kD | Reference(s) |

| SN1 Solvolysis | α-phenylethyl chloride | 80% aqueous ethanol | 1.15 | |

| Alkene Rotation | cis-stilbene | Pyrolysis at 287 °C | 1.47 | |

| E1 Elimination | tert-Butyl chloride | 80% aqueous ethanol | 1.35 |

Table 2: Representative Secondary Deuterium Kinetic Isotope Effects (kH/kD)

Experimental Protocols for Measuring the Kinetic Isotope Effect

The determination of KIEs requires precise measurement of reaction rates for both the deuterated and non-deuterated substrates. Two primary experimental approaches are employed: non-competitive and competitive methods.

Non-Competitive Method

In the non-competitive method, the rates of the two reactions (with and without the isotope) are measured in separate experiments under identical conditions. The KIE is then calculated as the ratio of the two rate constants. This method is straightforward but can be susceptible to errors arising from slight variations in experimental conditions between the two sets of experiments.

Detailed Methodology (using Mass Spectrometry):

-

Substrate Preparation: Prepare solutions of the non-deuterated (light) and deuterated (heavy) substrates at the same concentration in the chosen reaction solvent.

-

Reaction Initiation: Initiate the reactions in separate vessels by adding the reagent(s) simultaneously. Ensure identical temperature, stirring, and other reaction conditions for both.

-

Time-Point Sampling: At regular intervals, withdraw aliquots from each reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquots to stop any further conversion. This can be achieved by rapid cooling, addition of a quenching agent, or rapid dilution.

-

Sample Preparation for MS: Prepare the quenched samples for mass spectrometry analysis. This may involve extraction, derivatization, or simple dilution.

-

Mass Spectrometry Analysis: Analyze the samples using a suitable mass spectrometer (e.g., LC-MS, GC-MS). Monitor the disappearance of the reactant and/or the appearance of the product over time by measuring their respective ion intensities.

-

Data Analysis: Plot the concentration of the reactant or product as a function of time for both the light and heavy isotopes. Determine the initial rates or the rate constants (kH and kD) from these plots.

-

KIE Calculation: Calculate the KIE as the ratio kH/kD.

Competitive Method

The competitive method involves reacting a mixture of the light and heavy isotopologues in the same reaction vessel. The KIE is determined by measuring the change in the isotopic ratio of either the unreacted starting material or the product as the reaction progresses. This method is generally more accurate as it eliminates errors from variations in experimental conditions.

Detailed Methodology (using NMR Spectroscopy):

-

Substrate Mixture Preparation: Prepare a mixture of the non-deuterated and deuterated substrates. The initial ratio of the two isotopologues (R₀) can be determined by NMR analysis of the starting material mixture.

-

Reaction Initiation: Initiate the reaction by adding the reagent(s) to the substrate mixture.

-

Reaction Monitoring: Monitor the reaction progress directly in an NMR tube or by taking aliquots at various time points.

-

NMR Data Acquisition: Acquire NMR spectra (e.g., ¹H or ¹³C NMR) at different reaction times. The signals corresponding to the light and heavy isotopologues should be well-resolved.

-

Isotopic Ratio Measurement: Determine the ratio of the heavy to light isotopologue (R) at different fractional conversions (f) of the reaction by integrating the respective NMR signals.

-

Data Analysis: The KIE can be calculated using the following equation, which relates the change in the isotopic ratio of the remaining starting material to the fractional conversion:

ln(1 - f) / ln(1 - f * (R/R₀)) = kH/kD

Alternatively, a plot of ln(1-f) versus ln(1-f*(R/R₀)) will yield a straight line with a slope equal to the KIE.

-

KIE Calculation: Determine the KIE from the slope of the plot or by solving the equation at a specific fractional conversion.

Application of the Kinetic Isotope Effect in Drug Development

The KIE has emerged as a valuable strategy in drug design and development, primarily to enhance the metabolic stability and pharmacokinetic profile of drug candidates. Many drugs are metabolized by cytochrome P450 (CYP) enzymes in the liver, often through the oxidation of a C-H bond. By strategically replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of metabolic cleavage of that bond can be significantly reduced. This is often referred to as a "deuterium switch."

This "metabolic switching" can lead to several therapeutic advantages:

-

Increased Half-Life: A slower rate of metabolism leads to a longer drug half-life in the body.

-

Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing, improving patient compliance.

-

Improved Safety Profile: Slower metabolism can reduce the formation of potentially toxic metabolites.

-

Enhanced Efficacy: Maintaining therapeutic drug concentrations for a longer period can improve the drug's effectiveness.

Case Study: Tetrabenazine vs. Deutetrabenazine

Tetrabenazine is a drug used to treat the involuntary movements (chorea) associated with Huntington's disease. It is rapidly and extensively metabolized in the liver, primarily by carbonyl reductase to its active metabolites, α-dihydrotetrabenazine (α-HTBZ) and β-dihydrotetrabenazine (β-HTBZ). These active metabolites are then further metabolized by CYP2D6, leading to a short half-life and the need for frequent dosing.

Deutetrabenazine is a deuterated version of tetrabenazine where the hydrogen atoms on the two methoxy groups are replaced with deuterium. This strategic deuteration significantly slows down the CYP2D6-mediated metabolism of the active HTBZ metabolites, leading to a longer half-life and more stable plasma concentrations. This allows for a lower and less frequent dosing regimen, which can reduce the incidence of adverse effects.

References

Methodological & Application

Using Diacetamide-D7 as an Internal Standard in LC-MS/MS for Accurate Quantification

Application Note and Protocol

Introduction

In the realm of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision.[1] Deuterated internal standards, in particular, are invaluable tools for researchers, scientists, and drug development professionals.[2][3] Their near-identical physicochemical properties to the analyte of interest ensure they co-elute and experience similar ionization effects, effectively compensating for variability in sample preparation, injection volume, and matrix effects.[4][5]

This document provides a detailed application note and protocol for the use of Diacetamide-D7 as an internal standard in LC-MS/MS applications, particularly for the quantification of small, polar analytes. This compound is a deuterated analog of diacetamide, making it an excellent choice for correcting analytical variability in complex matrices.

Physicochemical Properties of this compound

A thorough understanding of the properties of this compound is crucial for its effective implementation as an internal standard.

| Property | Value | Reference |

| Chemical Formula | C₄D₇NO₂ | |

| Molecular Weight | 108.15 g/mol | |

| CAS Number | 33945-50-5 | |

| Isotopic Purity | Typically ≥98 atom % D | |

| Chemical Purity | Typically ≥95% | |

| Appearance | White crystalline powder or chunks | |

| Storage | Room temperature, stable under recommended conditions |

Principle of Operation

The core principle behind using this compound is isotope dilution mass spectrometry. A known and constant amount of this compound is added to all samples, including calibration standards and quality controls, at the beginning of the sample preparation process. The mass spectrometer can differentiate between the analyte and the heavier this compound based on their mass-to-charge (m/z) ratios. Any loss of the analyte during sample processing or fluctuations in instrument response will be mirrored by the internal standard. Consequently, the ratio of the analyte's peak area to the internal standard's peak area is used for quantification, leading to more accurate and precise results.

Experimental workflow for using this compound as an internal standard.

Experimental Protocols

The following are generalized protocols that should be optimized for the specific analyte of interest and the LC-MS/MS system being used.

Preparation of Stock and Working Solutions

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol or another suitable organic solvent.

-

IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with the appropriate solvent (typically matching the initial mobile phase composition) to a concentration that provides a stable and sufficient signal in the mass spectrometer.

-

Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the target analyte in a suitable solvent.

-

Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and at least three levels of QCs (low, mid, high) by spiking the analyte stock solution into the same biological matrix as the unknown samples.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for cleaning up biological samples like plasma or serum.

-

Aliquot 100 µL of the sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 10 µL of the this compound working solution to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the proteins.

-

Vortex vigorously for 30-60 seconds.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and centrifuge again to pellet any remaining particulates.

-

Transfer the final solution to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method Development

The following are starting parameters that require optimization:

Liquid Chromatography (LC)